1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Description
Scientific Research Applications
Sigma Receptor Ligands
Compounds related to 1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one have been synthesized and evaluated as sigma ligands, showing subnanomolar affinity and preference for the sigma 2 binding site. These studies highlight the importance of the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] for affinity and selectivity, demonstrating the compounds' potential in exploring sigma receptor-mediated pathways and functions in the CNS (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System Agents
Research into spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents has led to the synthesis of compounds showing marked inhibition of tetrabenazine-induced ptosis. These findings indicate the potential therapeutic applications of such compounds in CNS disorders, with specific modifications to the molecular structure affecting their activity (Bauer et al., 1976; Martin et al., 1981).
Antimycobacterial Activity
A novel class of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives has been described, showcasing low nanomolar affinity for human and rat histamine-3 receptors (H3Rs). This research emphasizes the compounds' stability, affinity, and selectivity, suggesting their potential in developing treatments targeting the H3 receptor (Dandu et al., 2012).
Synthesis and Structural Studies
The synthesis, structural, conformational, biochemical, and pharmacological study of compounds derived from tropane-3-spiro-4'(5')-imidazoline as potential 5-HT3 receptor antagonists have been conducted. These studies contribute to the understanding of the structural requirements for activity at the 5-HT3 receptor, highlighting the significance of the imidazoline ring as a bioisosteric replacement in 5-HT3 antagonists (Whelan et al., 1995).
properties
IUPAC Name |
1'-(5-cyclopropyl-1,2-oxazole-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17(15-11-16(25-20-15)12-5-6-12)21-9-7-19(8-10-21)14-4-2-1-3-13(14)18(23)24-19/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUBPTXRWSTHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC4(CC3)C5=CC=CC=C5C(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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